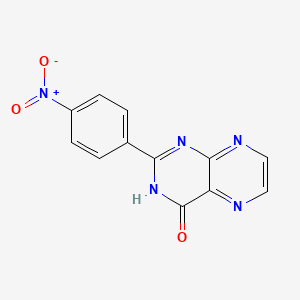

2-(4-Nitrophenyl)-4(1H)-pteridinone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N5O3/c18-12-9-11(14-6-5-13-9)15-10(16-12)7-1-3-8(4-2-7)17(19)20/h1-6H,(H,14,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPZFMRBADUCGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=NC=CN=C3C(=O)N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704574 | |

| Record name | 2-(4-Nitrophenyl)pteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155513-90-9 | |

| Record name | 2-(4-Nitrophenyl)pteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 4 Nitrophenyl 4 1h Pteridinone

Retrosynthetic Analysis of the 2-(4-Nitrophenyl)-4(1H)-pteridinone Core Structure

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The pteridinone core is a bicyclic heteroaromatic system composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. The primary disconnections involve breaking the bonds of the pyrazine ring, which is typically constructed in the final stages of the synthesis.

A logical retrosynthetic approach would involve disconnecting the pteridinone at the N1-C2 and C4-N3 bonds of the pyrimidine ring or the N5-C6 and N8-C8a bonds of the pyrazine ring. A common and effective strategy involves the disconnection of the pyrazine ring, leading back to a substituted aminopyrimidine precursor. This pyrimidine derivative would already contain the 2-(4-nitrophenyl) substituent. The pyrazine ring can then be formed by a condensation reaction with a suitable two-carbon synthon.

Specifically, a primary retrosynthetic disconnection can be made across the N5-C6 and C7-N8 bonds of the pyrazine ring. This leads to a 5,6-diaminopyrimidin-4(3H)-one derivative and a dicarbonyl compound. However, a more common approach involves the cyclization of an appropriately substituted pyrimidine with a modified amino ester. nih.gov

Another key disconnection involves the C2-N3 and C4-N(H) bonds, which points towards a strategy starting from a substituted pyrazine and building the pyrimidine ring. However, the former strategy is generally more prevalent in the literature. The 4-nitrophenyl group at the C2 position can be introduced early in the synthesis, for instance, by using 4-nitrobenzamidine (B1620405) or a related synthon in the construction of the initial pyrimidine ring.

Classical Condensation and Cyclization Reactions Applicable to Pteridinone Synthesis

The classical synthesis of the pteridinone core heavily relies on condensation and cyclization reactions. These methods, while established, are continually being refined for improved yields and milder reaction conditions.

A predominant method for constructing the pteridinone framework is the Taylor synthesis, which involves the condensation of a 2,5,6-triaminopyrimidin-4(3H)-one with an α-dicarbonyl compound. Variations of this approach utilize different starting materials and condensing agents.

Another widely used classical method is the Timmis synthesis, which involves the reaction of a 5-nitroso-4,6-diaminopyrimidine with a compound containing an active methylene (B1212753) group, such as a β-ketoester or malononitrile. This is followed by reductive cyclization to form the pyrazine ring.

For the specific synthesis of this compound, a common route involves the condensation of 2-amino-5-nitrosopyrimidin-4,6-diol with a suitable precursor that introduces the 4-nitrophenyl group. Alternatively, a pre-functionalized pyrimidine, such as a 2-(4-nitrophenyl)-5,6-diaminopyrimidine derivative, can be cyclized with a two-carbon electrophile like glyoxal (B1671930) or a di-ester.

A notable example from the literature describes the synthesis of 7,8-dihydropteridin-6(5H)-ones through the cyclization of an appropriately substituted pyrimidine with a modified amino ester. nih.gov This highlights the versatility of condensation strategies in accessing various pteridinone derivatives.

Modern Catalytic Approaches (e.g., Cross-Coupling, C-H Activation) in the Construction of the Pteridinone Framework

While classical methods are robust, modern catalytic approaches offer greater efficiency, atom economy, and the potential for late-stage functionalization. These methods are increasingly being applied to the synthesis of complex heterocyclic systems like pteridinones.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound synthesis, these reactions could be employed to introduce the 4-nitrophenyl group onto a pre-formed pteridinone core bearing a suitable leaving group (e.g., a halogen) at the C2 position. Conversely, a 2-halopteridinone could be coupled with a 4-nitrophenylboronic acid derivative.

C-H Activation: Direct C-H activation has emerged as a highly attractive strategy for the functionalization of heterocyclic compounds, as it avoids the need for pre-functionalized starting materials. For the synthesis of this compound, a C-H activation approach could potentially be used to directly couple a pteridinone core with nitrobenzene (B124822) or a related derivative. While specific examples for this exact transformation may be limited, the general principle of C-H arylation of heterocycles is well-established and represents a promising avenue for future synthetic efforts.

The application of these modern catalytic methods can streamline the synthesis, reduce the number of steps, and provide access to a wider range of analogues for structure-activity relationship studies.

Stereoselective Synthesis of Chiral Pteridinone Analogues (if applicable to future derivatization)

While this compound itself is achiral, the pteridinone scaffold can be readily derivatized to introduce chiral centers. The stereoselective synthesis of such chiral analogues is crucial for investigating their interactions with biological targets, as enantiomers often exhibit different pharmacological activities.

Stereoselectivity can be introduced in several ways:

Chiral Pool Synthesis: Starting from readily available chiral building blocks, such as amino acids or carbohydrates, can be an effective strategy. For instance, a chiral amino acid could be incorporated into the side chain of the pyrimidine precursor, leading to a chiral pteridinone after cyclization.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions. This could involve asymmetric hydrogenation of a double bond within the pteridinone system or a chiral ligand-controlled cross-coupling reaction.

Diastereoselective Reactions: If a chiral center is already present in the molecule, subsequent reactions can be directed to form a new stereocenter with a specific configuration relative to the existing one.

The development of stereoselective routes to chiral pteridinone analogues is an active area of research, driven by the demand for enantiomerically pure compounds for biological evaluation.

Optimization of Reaction Conditions for Scalable Synthesis of this compound

The transition from laboratory-scale synthesis to large-scale production requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. Key parameters that need to be considered for the scalable synthesis of this compound include:

| Parameter | Considerations for Optimization |

| Solvent | Selection of a solvent that is safe, environmentally friendly, and allows for high reaction concentration and easy product isolation. |

| Temperature | Determining the optimal temperature to maximize reaction rate while minimizing side product formation and energy consumption. |

| Catalyst Loading | For catalytic reactions, minimizing the amount of expensive and potentially toxic catalyst without compromising reaction efficiency. |

| Reactant Stoichiometry | Using the optimal ratio of reactants to maximize the yield of the desired product and minimize waste. |

| Work-up and Purification | Developing a simple and efficient work-up procedure and a scalable purification method, such as crystallization, to obtain the product in high purity. |

The use of flow chemistry can also be a valuable tool for the scalable synthesis of pteridinones. Flow reactors offer precise control over reaction parameters, enhanced safety, and the potential for continuous production.

Mechanistic Elucidation of Key Bond-Forming Steps in Pteridinone Ring Formation

Understanding the reaction mechanism of the key bond-forming steps in pteridinone ring formation is crucial for optimizing existing synthetic methods and designing new, more efficient routes.

The formation of the pyrazine ring in the classical synthesis of pteridinones typically proceeds through a series of condensation and cyclization steps. For instance, in the Timmis synthesis, the reaction of a 5-nitroso-4,6-diaminopyrimidine with an active methylene compound is believed to involve an initial Michael addition, followed by an intramolecular condensation and subsequent aromatization.

Modern computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the reaction mechanism. DFT calculations can be used to model the transition states of the key bond-forming steps, determine the activation energies, and predict the most likely reaction pathway.

Experimental studies, such as kinetic analysis and the isolation and characterization of reaction intermediates, can also provide crucial information about the reaction mechanism. A thorough understanding of the mechanism can enable the rational design of catalysts and reaction conditions to favor the desired reaction pathway and suppress unwanted side reactions.

Advanced Spectroscopic and Electronic Structure Characterization of 2 4 Nitrophenyl 4 1h Pteridinone

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within 2-(4-Nitrophenyl)-4(1H)-pteridinone and providing a unique molecular fingerprint. The spectra are characterized by vibrations of the pteridinone core, the nitrophenyl substituent, and the coupling between them.

Key functional group vibrations are readily identifiable. The nitro group (NO2) of the nitrophenyl moiety gives rise to two prominent stretching vibrations: an asymmetric stretch (νas) typically found in the 1500–1560 cm⁻¹ region and a symmetric stretch (νs) in the 1335–1370 cm⁻¹ range. esisresearch.orgspectroscopyonline.com These bands are often strong in the infrared spectrum due to the large change in dipole moment associated with the vibration. spectroscopyonline.com

Raman spectroscopy provides complementary information. While the polar C=O and NO2 groups are strong in the IR, the vibrations of the non-polar aromatic rings are often more prominent in the Raman spectrum, aiding in the complete structural assignment. researchgate.netresearchgate.net

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| N-H (lactam) | Stretching | 3100 - 3300 | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| C=O (lactam) | Stretching | 1650 - 1720 | Strong |

| C=N / C=C | Stretching | 1450 - 1620 | Medium-Strong |

| NO₂ | Asymmetric Stretch | 1500 - 1560 | Strong |

| NO₂ | Symmetric Stretch | 1335 - 1370 | Strong |

| C-N | Stretching | 1200 - 1350 | Medium |

| NO₂ | Bending (Scissoring) | 835 - 890 | Medium |

Note: The exact positions of the peaks can be influenced by the sample's physical state (solid or solution) and intermolecular interactions such as hydrogen bonding.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Elucidation and Conformational Analysis

Multi-nuclear NMR spectroscopy is indispensable for the definitive structural elucidation of this compound in solution. By analyzing ¹H, ¹³C, and ¹⁵N nuclei, a complete picture of the molecular framework and connectivity can be assembled.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the lactam. The protons on the pteridinone ring and the nitrophenyl ring would appear in the aromatic region, typically between 7.0 and 9.0 ppm. The nitrophenyl group protons would likely present as a characteristic AA'BB' system, with two doublets, due to the electron-withdrawing effect of the nitro group. researchgate.net The protons on the pteridinone core would exhibit chemical shifts and coupling constants dependent on their specific electronic environment. wur.nl The lactam N-H proton is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the lactam would be significantly deshielded, appearing at a low field (typically 160-175 ppm). nih.gov The carbon atom attached to the nitro group (C-NO₂) would also be found at a low field. The remaining aromatic carbons of both the pteridinone and nitrophenyl rings would resonate in the 110-160 ppm range. rsc.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and quaternary carbons.

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy could offer direct insight into the electronic environment of the five nitrogen atoms. The nitrogen of the nitro group would have a very different chemical shift compared to the four nitrogens within the pteridine (B1203161) ring system. nih.gov The lactam nitrogen would also be distinguishable. This technique is particularly useful for studying tautomerism and protonation sites within the heterocyclic structure.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

| ¹H | Pteridinone Aromatic CH | 7.5 - 9.0 | Specific shifts depend on position. |

| ¹H | Nitrophenyl Aromatic CH | 7.8 - 8.5 | Expected AA'BB' pattern. |

| ¹H | N-H (lactam) | 10.0 - 13.0 | Broad, solvent-dependent. |

| ¹³C | C=O (lactam) | 160 - 175 | Deshielded. |

| ¹³C | Pteridinone Aromatic C | 120 - 160 | Multiple signals expected. |

| ¹³C | Nitrophenyl Aromatic C | 120 - 150 | Four signals expected. |

| ¹³C | C-NO₂ | 145 - 155 | Deshielded. |

Note: Predictions are based on data from analogous structures and general NMR principles. Actual values would be determined experimentally in a specified solvent.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of this compound and investigating its fragmentation behavior. europa.eu Using techniques like electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm). europa.eu This allows for the unambiguous determination of the elemental composition, C₁₂H₇N₅O₃ (calculated monoisotopic mass: 281.0549 Da).

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide valuable structural information. europa.eu The fragmentation pathways of this compound would likely involve the characteristic losses of small, stable neutral molecules. Common fragmentation patterns for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da). acs.org The pteridinone ring could fragment via the loss of CO (28 Da) from the lactam carbonyl group or through cleavage of the pyrazine (B50134) ring. Analyzing these fragment ions helps to piece together the molecular structure and confirm the identity of the compound. miamioh.edu

X-ray Crystallography for Determination of Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. jhu.edu If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including:

Molecular Geometry: Exact bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. nih.gov

Planarity: It would reveal the degree of planarity of the pteridinone ring system and the dihedral angle between the pteridinone and the nitrophenyl rings.

Crystal Packing: The analysis would show how individual molecules are arranged in the crystal lattice. This includes identifying and quantifying intermolecular interactions such as hydrogen bonds (e.g., between the lactam N-H and the carbonyl or nitro oxygen of an adjacent molecule) and π-π stacking interactions between the aromatic rings. mdpi.com These interactions are crucial for understanding the solid-state properties of the material.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis and fluorescence spectroscopy probe the electronic transitions within the molecule, providing insight into its photophysical properties. The UV-Vis absorption spectrum of this compound is expected to be a composite of the electronic transitions originating from its two main chromophores: the pteridinone ring system and the nitrophenyl group.

The spectrum would likely exhibit strong absorption bands in the UV region corresponding to π→π* transitions within the extended conjugated system of the aromatic rings. nih.gov Lower energy n→π* transitions, associated with the lone pairs on the nitrogen and oxygen atoms (e.g., in the carbonyl and nitro groups), are also expected, though they are typically weaker in intensity. researchgate.net The presence of the electron-withdrawing nitro group often causes a red-shift (bathochromic shift) of the absorption bands compared to the unsubstituted parent compound. researchgate.net

Fluorescence spectroscopy measures the light emitted by a molecule as it relaxes from an excited electronic state. Many pteridine derivatives are known to be fluorescent. However, nitroaromatic compounds are notorious for being fluorescence quenchers. nih.gov The nitro group provides an efficient pathway for non-radiative decay from the excited state, often through intersystem crossing to the triplet state or via intramolecular charge transfer. nih.govbgsu.edu Therefore, this compound is expected to exhibit weak fluorescence or be non-fluorescent.

Circular Dichroism (CD) Spectroscopy for Chiral Recognition (if applicable)

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for studying chiral molecules. nih.gov

The parent molecule, this compound, is achiral and therefore would not show a CD spectrum in an isotropic solution. However, CD spectroscopy would become applicable under specific circumstances:

Chiral Derivatives: If a chiral center is introduced into the molecule, for example, by substitution on the pteridinone ring, the resulting enantiomers could be distinguished and studied by CD spectroscopy. nih.gov

Chiral Environment: The molecule might exhibit an induced CD spectrum if it binds to a large chiral molecule, such as a protein or DNA. nih.gov

Solid-State Chirality: If the compound crystallizes in a chiral space group (a crystal lattice that lacks inversion symmetry), a solid-state CD spectrum could be observed.

Therefore, while not applicable to the isolated achiral molecule in solution, CD spectroscopy remains a relevant technique for studying its chiral derivatives or its interactions within a chiral environment. rsc.org

Theoretical and Computational Chemistry of 2 4 Nitrophenyl 4 1h Pteridinone

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of 2-(4-nitrophenyl)-4(1H)-pteridinone. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For instance, in related heterocyclic compounds, the HOMO-LUMO gap has been used to assess stability. researchgate.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These descriptors provide a framework for understanding the relationship between molecular structure, stability, and reactivity. researchgate.net

Key Reactivity Descriptors:

| Descriptor | Formula | Significance |

| Ionization Potential (IP) | I = -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | A = -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Potential (µ) | µ = - (I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to a change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = µ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

This table is generated based on established principles of conceptual DFT. The formulas provided are standard equations used in the calculation of these descriptors. researchgate.netsemanticscholar.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are employed to explore the conformational landscape of this compound and to understand how it behaves in different solvent environments. These simulations model the movement of atoms and molecules over time, providing a dynamic picture of the compound's behavior.

MD simulations can reveal the preferred three-dimensional shapes (conformations) of the molecule and the energy barriers between different conformations. For instance, in studies of other pteridinone derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, showing how the molecule fluctuates in a biological environment. mdpi.comresearchgate.net The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics used to analyze the stability and flexibility of the molecule during the simulation. mdpi.com

Solvation effects are critical to understanding the behavior of this compound in a biological context, which is predominantly aqueous. MD simulations can explicitly model the interactions between the pteridinone molecule and surrounding water molecules. These interactions can significantly influence the molecule's conformation and reactivity. The choice of solvent can impact the stability of different tautomeric forms and the energetics of chemical reactions. orientjchem.org For example, the solubility of similar compounds is often poor in water but better in organic solvents, a factor that can be investigated through solvation free energy calculations in MD simulations. entrepreneur-cn.com

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) through Computational Methods

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules like this compound. These predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed and compared with experimental data. scielo.br The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used for this purpose. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM). scielo.br For related pteridine (B1203161) nucleosides, NMR has been instrumental in determining their conformation in solution. tandfonline.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.gov TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netphyschemres.org These calculations help to understand the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions, which are characteristic of the pteridinone and nitrophenyl chromophores. The choice of functional and basis set, as well as the inclusion of solvent effects, is crucial for obtaining accurate predictions. nih.gov

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. The resulting theoretical infrared (IR) spectrum can be compared with experimental FT-IR data to assign the vibrational modes of the molecule. esisresearch.org For example, characteristic vibrational frequencies for functional groups like C=O, N-H, and the nitro group (NO₂) can be identified. esisresearch.org Calculated frequencies are often scaled by an empirical factor to better match experimental values due to the approximations inherent in the calculations. researchgate.net

In Silico Tautomerism and Isomerism Studies of the Pteridinone Core

The pteridinone core of this compound can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. Computational methods are essential for studying the relative stabilities of these tautomers, as they can be difficult to isolate and characterize experimentally.

DFT calculations can be used to determine the relative energies of different tautomers in the gas phase and in various solvents. orientjchem.org The inclusion of solvent effects is critical, as the polarity of the solvent can significantly influence the tautomeric equilibrium. orientjchem.org It has been shown that for many heterocyclic compounds, the tautomer that is most stable in the gas phase may not be the most stable in a polar solvent like water. nih.gov Furthermore, the tautomeric form that binds to a biological target may be a minor, less stable tautomer in solution. nih.gov This highlights the importance of considering tautomerism in drug design. About a quarter of molecules in drug databases can exhibit tautomerism, making its proper computational treatment a significant challenge. nih.gov

Reaction Mechanism Studies Using Computational Approaches (e.g., Transition State Analysis)

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. This includes studying its synthesis or its interactions with biological targets.

By mapping the potential energy surface of a reaction, computational methods can identify the reactants, products, intermediates, and, most importantly, the transition states. A transition state is the highest energy point along the reaction pathway and its structure and energy determine the reaction rate. ims.ac.jp Methods like the Nudged Elastic Band (NEB) or algorithms for locating transition states are used to find these critical points. ims.ac.jp

Once a transition state is located, its structure can be analyzed to understand the key bond-breaking and bond-forming events. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the desired reactants and products. smu.edu This detailed mechanistic information is crucial for optimizing reaction conditions for synthesis or for designing inhibitors that mimic the transition state of an enzymatic reaction. nih.gov For instance, computational studies on the synthesis of pteridinones can elucidate the cyclization mechanisms. mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Principles Applied to Pteridinone Derivatives (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. wikipedia.org The fundamental principle is that the structure of a molecule determines its activity or properties. ajrconline.org

The development of a QSAR/QSPR model for pteridinone derivatives involves several key steps:

Data Set Selection: A series of pteridinone derivatives with known biological activities (e.g., IC₅₀ values) or properties is compiled. mdpi.com

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, geometrical, and electronic descriptors derived from computational chemistry. mdpi.com

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the activity or property. ajrconline.org For pteridinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.comresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. imist.ma A good QSAR model should have a high correlation coefficient (R²) and a high predictive R² (R²pred). mdpi.com

Once validated, the QSAR model can be used to predict the activity of new, unsynthesized pteridinone derivatives, guiding the design of more potent compounds. The model also provides insights into the structural features that are important for the desired activity. spu.edu.sy

Chemical Reactivity, Derivatization, and Structure Property Relationships of 2 4 Nitrophenyl 4 1h Pteridinone

Electrophilic and Nucleophilic Substitution Reactions on the Pteridinone Ring System

The pteridinone ring system is inherently electron-deficient due to the presence of four nitrogen atoms. This electronic characteristic generally makes the ring susceptible to nucleophilic attack and resistant to electrophilic substitution. wikipedia.orgwikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The pteridinone ring can undergo nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups and bearing a suitable leaving group. wikipedia.orgchemistrysteps.com While the title compound itself does not have a typical leaving group on the pteridinone core, synthetic precursors often do. For instance, pteridinones are frequently synthesized from precursors like 4,6-dichloro-5-nitropyrimidine, where the chloro groups are readily displaced by nucleophiles. nih.gov

Electrophilic Aromatic Substitution (SEAr): Direct electrophilic aromatic substitution on the pteridinone core is generally difficult due to its electron-deficient nature. wikipedia.org Reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation typically require electron-rich aromatic substrates. lkouniv.ac.inmasterorganicchemistry.com Any potential electrophilic attack would more likely occur on the 4-nitrophenyl ring, though this is also deactivated by the nitro group.

Functionalization Strategies for the 4-Nitrophenyl Substituent

The 4-nitrophenyl group offers a versatile handle for chemical modification, primarily through reactions involving the nitro group.

Reduction of the Nitro Group: The most significant functionalization strategy for the 4-nitrophenyl substituent is the reduction of the nitro group to an amine. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, which can then be further derivatized. A variety of reducing agents can be employed for this purpose, offering different levels of chemoselectivity. commonorganicchemistry.comwikipedia.orgmasterorganicchemistry.com

| Reagent/Catalyst | Conditions | Selectivity |

| H2, Pd/C | Catalytic hydrogenation | Reduces nitro groups, may also reduce other functional groups. commonorganicchemistry.com |

| Fe, acid (e.g., HCl, AcOH) | Acidic conditions | Mild and selective for nitro group reduction. commonorganicchemistry.commasterorganicchemistry.com |

| SnCl2 | Acidic or neutral conditions | Mild, tolerates many functional groups. commonorganicchemistry.com |

| Zn, acid (e.g., AcOH) | Acidic conditions | Mild, selective for nitro group reduction. commonorganicchemistry.com |

| Sodium Dithionite (Na2S2O4) | Aqueous solution | Can be used for selective reductions. |

The resulting 2-(4-aminophenyl)-4(1H)-pteridinone is a key intermediate for further derivatization. The newly formed amino group can undergo a range of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or other related reactions to introduce a variety of substituents (e.g., -OH, -CN, -halogens). chemcess.com

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Nucleophilic Aromatic Substitution on the Nitrophenyl Ring: The nitro group is a strong activating group for nucleophilic aromatic substitution on the phenyl ring, particularly for leaving groups at the ortho and para positions. chemistrysteps.commasterorganicchemistry.comlibretexts.orglibretexts.org While the title compound does not have a leaving group on the nitrophenyl ring, this property is relevant for synthetic analogues where a leaving group might be present.

Oxidation and Reduction Chemistry of the Pteridinone Core and its Substituents

Oxidation: The pteridinone core can be susceptible to oxidation, which can lead to the formation of various oxidized derivatives. Enzymatic oxidation of pteridin-4-ones has been observed, often catalyzed by enzymes like xanthine (B1682287) oxidase. nih.govnih.gov The exact products of oxidation depend on the specific reagents and conditions used. The 4-nitrophenyl substituent is generally stable to oxidation due to the deactivating nature of the nitro group.

Reduction: The pteridine (B1203161) ring system can be reduced, often leading to dihydro or tetrahydro derivatives. For instance, certain pteridine reductases can catalyze the reduction of pteridines. researchgate.net The ease of reduction and the stability of the resulting reduced forms can vary depending on the substitution pattern. As discussed previously, the nitro group on the phenyl substituent is readily reduced to an amine under various conditions. commonorganicchemistry.comwikipedia.orggoogle.comorganic-chemistry.org

Regioselective Derivatization Strategies for Enhancing Specific Chemical Interactions

Regioselective derivatization is crucial for tuning the chemical properties of 2-(4-Nitrophenyl)-4(1H)-pteridinone to enhance specific interactions with biological targets.

Derivatization of the Pteridinone Core: Regioselectivity in the derivatization of the pteridinone core is often achieved during the synthesis by using appropriately substituted precursors. For example, the synthesis of 6- and 7-substituted pteridines can be controlled by the choice of starting materials and reaction conditions. elsevierpure.comresearchgate.net The electronic properties of the pteridinone ring direct nucleophilic attack to specific positions.

Derivatization of the Functionalized Phenyl Ring: Following the reduction of the nitro group to an amine, the resulting aminophenyl moiety offers opportunities for regioselective derivatization. The amino group is an ortho-, para-director for electrophilic aromatic substitution. lkouniv.ac.in However, direct electrophilic substitution on the aminophenyl ring might be complicated by the reactivity of the pteridinone core. More commonly, the amino group itself is functionalized to introduce new chemical moieties that can engage in specific interactions.

Synthesis of Analogues and Prodrug Scaffolds through Chemical Modification

The chemical modification of this compound is a key strategy for the synthesis of analogues with improved properties and for the development of prodrugs.

Synthesis of Analogues: Analogues can be synthesized by modifying both the pteridinone core and the phenyl substituent.

Pteridinone Core Modification: Introducing different substituents on the pteridinone ring can be achieved by varying the initial synthetic precursors. nih.govrsc.orgrsc.orgnih.govresearchgate.netnih.gov

Phenyl Ring Modification: As detailed in section 5.2, the reduction of the nitro group opens up a plethora of possibilities for introducing diverse functionalities onto the phenyl ring. This allows for the exploration of structure-activity relationships by systematically varying the nature of the substituent at the 4-position of the phenyl ring.

Prodrug Scaffolds: The structure of this compound can be modified to create prodrugs, which are inactive or less active compounds that are converted to the active drug in the body. acs.orgnih.govnih.gov

Amide-based Prodrugs: The amino group of the reduced nitro-analogue can be acylated with various promoieties to form amide-based prodrugs. These amides can be designed to be cleaved by specific enzymes in the target tissue, releasing the active aminophenyl-pteridinone.

Ester-based Prodrugs: If a hydroxyl group is introduced onto the molecule (for example, through diazotization of the amino group followed by hydrolysis), it can be esterified to create ester-based prodrugs. These are often designed to be cleaved by esterases.

| Prodrug Linkage | Potential Promoieties | Cleavage Mechanism |

| Amide | Amino acids, peptides, carboxylic acids | Amidases, proteases |

| Ester | Aliphatic or aromatic carboxylic acids | Esterases |

| Carbamate | Alcohols | Chemical or enzymatic hydrolysis |

Investigation of Stability and Degradation Pathways under Various Chemical Conditions

The stability of this compound is an important consideration for its synthesis, storage, and potential applications.

pH Stability: The stability of the pteridinone ring can be pH-dependent. Pteridines can be susceptible to hydrolysis under strongly acidic or basic conditions. rsc.org The 4-nitrophenyl group is generally stable across a wide pH range.

Oxidative and Reductive Stability: As discussed in section 5.3, the pteridinone core can be susceptible to both oxidation and reduction. The presence of the nitro group makes the phenyl ring resistant to oxidation but prone to reduction. Reduced forms of pteridines, such as dihydropteridines, can be unstable and prone to re-oxidation. nih.gov

Photostability: Pteridines are known to be light-sensitive and can undergo photochemical degradation. The extent of this degradation will depend on the specific substitution pattern and the wavelength of light.

Degradation Pathways: The degradation of the pteridine ring can involve cleavage of the heterocyclic system. rsc.org Under anaerobic conditions, microorganisms can degrade pteridines. nih.gov The specific degradation products would depend on the conditions employed (e.g., chemical, enzymatic, or microbial).

Mechanistic Exploration of Biological Interactions Involving Pteridinone Derivatives, Including 2 4 Nitrophenyl 4 1h Pteridinone

Molecular Basis of Enzyme Inhibition by Pteridinone Scaffolds (e.g., Dihydrofolate Reductase, Tyrosine Kinases)

The pteridinone core structure is recognized by a variety of enzymes, often acting as a competitive inhibitor by mimicking endogenous ligands. The specific substitutions on the pteridinone ring system dictate the target enzyme and the potency of inhibition.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folate metabolism pathway, responsible for converting dihydrofolate into tetrahydrofolate, a key cofactor for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA replication and cell division, making it a prime target for antimicrobial and anticancer agents. wikipedia.org Pteridinone derivatives, due to their structural similarity to the natural pterin (B48896) portion of folic acid, can act as DHFR inhibitors.

The mechanism of inhibition often involves the pteridinone scaffold binding to the active site of DHFR, competing with the endogenous substrate, dihydrofolate. wikipedia.org The potency of this inhibition is influenced by the substituents on the pteridinone ring. For instance, the introduction of an aryl group with electron-accepting properties can increase DHFR-inhibitory activity. Studies on various pteridine (B1203161) derivatives have shown that they can act as slow, tight-binding inhibitors, a process that may involve an initial rapid formation of an enzyme-inhibitor complex followed by a slow conformational change. nih.gov

Tyrosine Kinase Inhibition: Tyrosine kinases are a family of enzymes that play a critical role in cellular signaling pathways controlling growth, differentiation, and survival. nih.govmdpi.com Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important therapeutic targets. nih.govnih.gov Several series of pteridinone derivatives have been developed as potent and selective inhibitors of specific tyrosine kinases.

For example, pteridine-7(8H)-one derivatives have been identified as potent covalent inhibitors of Bruton's tyrosine kinase (BTK), an important target in the treatment of certain cancers and autoimmune diseases. nih.gov In one study, optimization of a lead compound led to a derivative, 24a , with high potency (IC50 = 4.0 nM) and selectivity for BTK over other kinases like ITK and EGFR. nih.gov The molecular basis for this inhibition involves the pteridinone core occupying the ATP-binding pocket of the kinase, while specific side chains form covalent bonds with key residues, such as cysteine, leading to irreversible inhibition.

Other pteridinone derivatives have been investigated as inhibitors for kinases such as Polo-like kinase 1 (PLK1) and Feline sarcoma-related (FER) tyrosine kinase, further demonstrating the versatility of this scaffold in targeting the kinome. nih.govrsc.orgrsc.orgnih.gov

Biophysical Characterization of Ligand-Protein Binding Events

To fully understand the molecular basis of enzyme inhibition, it is essential to characterize the physical interactions between the pteridinone ligand and its target protein. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are pivotal for this purpose. iss.itnews-medical.net

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.govnih.gov This allows for the determination of key thermodynamic parameters in a single experiment: the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry of the interaction (n). nih.gov From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. nih.gov For a pteridinone derivative binding to its target enzyme, ITC can reveal whether the interaction is enthalpy-driven (favorable bond formation) or entropy-driven (favorable changes in system disorder, often due to the release of water molecules from the binding interface).

Surface Plasmon Resonance (SPR): SPR is an optical technique that monitors molecular interactions in real-time without the need for labeling. nih.govnih.gov In a typical SPR experiment, the target protein (ligand) is immobilized on a sensor chip, and a solution containing the pteridinone derivative (analyte) is flowed over the surface. iss.it Binding changes the refractive index at the surface, which is detected as a change in the SPR signal. nih.gov This method provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated (KD = kd/ka). SPR is highly sensitive and can be used to study a wide range of interactions, from weak to strong binding affinities. nih.gov

The data below illustrates the typical parameters obtained from these biophysical techniques for a hypothetical pteridinone inhibitor.

| Technique | Parameter Measured | Typical Value Range | Information Gained |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Ka) | 105 - 109 M-1 | Strength of the interaction |

| Isothermal Titration Calorimetry (ITC) | Enthalpy (ΔH) | ± 50 kcal/mol | Heat change; indicates types of bonds formed |

| Isothermal Titration Calorimetry (ITC) | Entropy (ΔS) | ± 100 cal/mol·K | Change in disorder; role of hydrophobic effects and conformational changes |

| Isothermal Titration Calorimetry (ITC) | Stoichiometry (n) | 0.5 - 2.0 | Molar ratio of ligand to protein in the complex |

| Surface Plasmon Resonance (SPR) | Association Rate (ka) | 103 - 107 M-1s-1 | Speed of complex formation |

| Surface Plasmon Resonance (SPR) | Dissociation Rate (kd) | 10-5 - 10-1 s-1 | Stability of the complex over time |

| Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | nM to μM | Overall affinity of the ligand for the protein |

Interaction with Nucleic Acids and Cellular Components: Mechanistic Insights

The planar, aromatic nature of the pteridinone ring system suggests a potential for interaction with nucleic acids, primarily DNA. researchgate.net Small molecules can interact with DNA through several modes, including intercalation between base pairs and binding within the major or minor grooves. nih.gov

Research on related heterocyclic systems provides mechanistic insights. For example, ruthenium complexes containing pteridinyl-phenanthroline ligands have been shown to bind to calf thymus DNA. researchgate.net The binding mode was determined to be intercalative, where the planar pteridinyl extension inserts itself between the DNA base pairs. This interaction is stabilized by hydrogen bonding patterns between the pteridinyl moiety and the purine/pyrimidine (B1678525) bases. researchgate.net

For a compound like 2-(4-Nitrophenyl)-4(1H)-pteridinone, the flat pteridinone core could facilitate intercalation. The 4-nitrophenyl substituent would likely reside in one of the DNA grooves, and its electronic properties could influence the stability and specificity of the binding. Such interactions can induce conformational changes in the DNA structure, potentially interfering with the binding of proteins like RNA polymerase and affecting gene expression. mdpi.com These interactions can be studied using techniques like UV-Vis spectroscopy, which can show a bathochromic shift and hypochromicity upon binding, and fluorescence spectroscopy, particularly through ethidium (B1194527) bromide displacement assays. nih.gov

Modulation of Cellular Signaling Pathways and Intracellular Processes (In Vitro Models, Mechanistic Focus)

By inhibiting key enzymes like tyrosine kinases, pteridinone derivatives can profoundly modulate intracellular signaling pathways. These pathways regulate fundamental cellular processes, and their disruption can lead to outcomes such as cell cycle arrest and apoptosis. rsc.orgrsc.org

One of the most critical signaling cascades is the mitogen-activated protein kinase (MAPK) pathway. Studies on other nitrophenyl-containing heterocyclic inhibitors have demonstrated regulation of the p38 MAPK pathway. nih.gov Inhibition of upstream kinases by a pteridinone derivative would prevent the phosphorylation and activation of downstream targets, disrupting the signal transduction. For example, inhibition of the p42/p44 MAPK pathway has been linked to antiproliferative effects. nih.gov

In vitro studies using cultured cancer cell lines have shown that pteridinone derivatives can induce apoptosis and cause cell cycle arrest. rsc.orgnih.gov For instance, a dual inhibitor of PLK1 and BRD4, based on a pteridinone scaffold, was found to arrest HCT116 cells in the G2 phase of the cell cycle and induce a significant decrease in the mitochondrial membrane potential, a key event in the apoptotic cascade. rsc.org These effects are the direct downstream consequences of inhibiting the primary molecular targets, which in turn disrupts the signaling networks that control cell proliferation and survival.

Design and Synthesis of Pteridinone-Based Fluorescent Probes for Cellular Imaging and Detection of Biomolecules

Fluorescent probes are indispensable tools for visualizing biomolecules and cellular processes in real-time. nih.govuwec.edu The pterin nucleus, the core of pteridinones, is known to have fluorescent properties, making it an attractive scaffold for the development of novel probes. nih.govnih.gov

The design strategy for a pteridinone-based probe typically involves two key components: the pteridinone core, which acts as the fluorophore, and a recognition moiety that selectively binds to a target biomolecule (e.g., a specific enzyme, metal ion, or reactive oxygen species). nih.gov The fluorescence of the pteridinone core can be modulated by mechanisms like Photoinduced Electron Transfer (PeT). nih.gov In an "off-on" probe, the fluorescence is initially quenched by the recognition moiety. Upon binding to the target analyte, a conformational or chemical change occurs that disrupts the quenching process, leading to a significant increase in fluorescence intensity.

The synthesis involves functionalizing the pteridinone scaffold to attach the desired recognition element. This approach allows for the rational design of probes targeted to specific biological events, enabling high-resolution imaging in living cells using fluorescence microscopy. nih.gov

Structure-Activity Relationship (SAR) Studies for Target Engagement and Selectivity at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. youtube.com For pteridinone derivatives, SAR studies have been instrumental in optimizing potency and selectivity for various targets.

In the development of pteridinone-based inhibitors for the monocarboxylate transporter 1 (MCT1), a target in cancer therapy, extensive SAR studies were conducted. nih.govacs.org Researchers synthesized and tested a variety of substituted pteridine dione (B5365651) and trione (B1666649) scaffolds. nih.govnih.gov These studies revealed key structural requirements for potent inhibition:

Side Chain at C6: A side chain at the C6 position containing a hydroxyl group at an appropriate distance from the core was found to be essential for high potency. acs.org

Tether Length: The length of the alkyl or thioether tether connecting the hydroxyl group to the pteridinone core significantly impacted activity. A five-atom tether was shown to be optimal for strong growth inhibition in Raji lymphoma cells. acs.org

Similarly, in the discovery of pteridine-7(8H)-one derivatives as BTK inhibitors, SAR exploration was key to achieving high selectivity. nih.gov Modifications to the scaffold and its substituents were systematically evaluated to maximize BTK inhibition while minimizing off-target effects on kinases like EGFR and ITK. nih.gov

The following table summarizes representative SAR data for pteridinone derivatives targeting MCT1.

| Compound | Core Structure | Substitution (R¹) | Tether Length (atoms) | Activity (EC₅₀ in Raji Cells) |

|---|---|---|---|---|

| 23a | Pteridine dione | -(CH₂)₄-OH | 4 | 285 ± 41 nM |

| 23b | Pteridine dione | -(CH₂)₅-OH | 5 | 58 ± 10 nM |

| 23c | Pteridine dione | -(CH₂)₆-OH | 6 | ~1.7 µM |

| 15c | Pteridine trione | -(CH₂)₅-OH | 5 | 37 ± 1 nM |

Data adapted from studies on MCT1 inhibitors. acs.org

Investigation of Cellular Uptake Mechanisms and Intracellular Distribution in Cultured Cell Lines

For a pteridinone derivative to engage with intracellular targets like DHFR or tyrosine kinases, it must first cross the cell membrane. The mechanism of cellular uptake and subsequent intracellular distribution are critical determinants of a compound's biological activity.

The consistent observation of biological activity in various cultured cell lines provides indirect but compelling evidence of cellular uptake. Pteridinone derivatives have demonstrated antiproliferative effects in numerous cancer cell lines, including Raji lymphoma, HCT116 (colon), PC-3 (prostate), and BT474 (breast). nih.govrsc.org This indicates that these compounds can effectively penetrate the plasma membrane and reach sufficient intracellular concentrations to inhibit their targets.

The intracellular distribution can be visualized directly if the compound is fluorescent or has been tagged with a fluorescent probe. This allows researchers to determine if the compound accumulates in specific organelles or is distributed throughout the cytoplasm and nucleus, providing further clues about its mechanism of action and potential off-target effects.

Emerging Applications and Future Research Directions for Pteridinone Chemistry

Pteridinone Scaffolds in Supramolecular Chemistry and Molecular Recognition Systems

The inherent properties of the pteridinone scaffold, such as its ability to form hydrogen bonds and its potential for π-π stacking interactions, make it an attractive building block for supramolecular chemistry. The design of molecules that can self-assemble into larger, ordered structures is a rapidly growing field with applications in nanotechnology and materials science.

While specific research on the supramolecular chemistry of 2-(4-Nitrophenyl)-4(1H)-pteridinone is not extensively documented, the broader class of pteridinones has been explored for these purposes. The planarity of the pteridinone ring system and the presence of hydrogen bond donors and acceptors facilitate the formation of well-defined aggregates. The introduction of the 4-nitrophenyl group can further influence these interactions, potentially leading to novel self-assembly motifs. Future research could focus on exploiting these interactions to create functional supramolecular polymers or gels.

Design of Advanced Materials Utilizing Pteridinone Derivatives (e.g., Organic Semiconductors, Optoelectronic Devices)

The electron-deficient nature of the pteridine (B1203161) ring system suggests that its derivatives could have interesting electronic and photophysical properties, making them candidates for use in advanced materials. herts.ac.uk Organic semiconductors and components for optoelectronic devices are areas where novel molecular structures are continuously sought.

The combination of the electron-withdrawing pteridinone core and the nitrophenyl substituent in this compound could lead to materials with tailored electronic properties. Research into the synthesis and characterization of polymers or thin films incorporating this pteridinone derivative could reveal its potential for applications such as organic light-emitting diodes (OLEDs) or field-effect transistors. The strong fluorescence often observed in pteridine derivatives is another property that could be harnessed in the development of new optical materials. tandfonline.comnih.gov

Application of Pteridinone Compounds in Chemosensing and Biosensing Technologies (Principle and Design)

The development of sensitive and selective chemosensors and biosensors is crucial for environmental monitoring, medical diagnostics, and industrial process control. nih.govnih.gov Fluorescent probes are particularly valuable in this context due to their high sensitivity and the ability to provide real-time information. tandfonline.comresearchgate.net Pteridine derivatives are known for their strong fluorescence, a property that can be modulated by the presence of specific analytes. tandfonline.com

The design of a sensor based on this compound would involve coupling the pteridinone fluorophore to a receptor unit that selectively binds the target analyte. This binding event would then trigger a change in the fluorescence properties of the pteridinone, such as an increase or decrease in intensity or a shift in the emission wavelength. The 4-nitrophenyl group could play a role in modulating the electronic properties of the pteridinone core to fine-tune its sensing capabilities. The principles of photoinduced electron transfer (PET) and intramolecular charge transfer (ICT) are common mechanisms employed in the design of such fluorescent sensors. researchgate.net

Table 1: Potential Analytes for Pteridinone-Based Sensors

| Analyte Category | Specific Examples | Potential Sensing Mechanism |

| Metal Ions | Hg²⁺, Cu²⁺, Fe³⁺ | Coordination to heteroatoms, leading to fluorescence quenching or enhancement. |

| Anions | CN⁻, F⁻, AcO⁻ | Hydrogen bonding interactions, causing a change in the electronic structure and fluorescence. |

| Biomolecules | DNA, RNA, Proteins | Intercalation or groove binding with nucleic acids, or specific interactions with proteins, altering the fluorescence. |

| Reactive Oxygen Species | H₂O₂, •OH | Oxidation of the pteridinone scaffold, leading to a change in fluorescence. |

Role of Pteridinones as Organocatalysts or Ligands in Transition Metal Catalysis

While the direct use of this compound as an organocatalyst is not yet established, the structural features of pteridinones suggest potential in this area. Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis. core.ac.uknih.gov The pteridinone scaffold contains multiple nitrogen atoms that could act as Lewis basic sites to activate substrates.

More explored is the role of nitrogen-containing heterocycles as ligands in transition metal catalysis. researchgate.netnih.govrsc.org The nitrogen atoms in the pteridinone ring can coordinate to a metal center, influencing its reactivity and selectivity. The electronic properties of the this compound ligand, modified by the electron-withdrawing nitrophenyl group, could lead to novel catalytic activities. Research in this area would involve synthesizing metal complexes of this pteridinone and evaluating their performance in various catalytic transformations, such as cross-coupling reactions or hydrogenations.

Integration of Pteridinone Chemistry with Artificial Intelligence and Machine Learning for De Novo Design and Synthesis Prediction

In the context of pteridinone chemistry, AI and ML could be employed for several purposes:

De Novo Design: Generative models can be trained on existing libraries of pteridinone derivatives to design new compounds with optimized properties, such as enhanced biological activity or specific material characteristics. roche.com

Synthesis Prediction: Retrosynthesis algorithms can predict viable synthetic routes to novel pteridinone targets, saving time and resources in the laboratory.

Property Prediction: QSAR (Quantitative Structure-Activity Relationship) models can be developed to predict the biological activity or physical properties of new pteridinone derivatives before they are synthesized. researchgate.net

Advanced Strategies for Targeted Delivery of Pteridinone-Based Probes or Modulators to Specific Cellular Compartments

For pteridinone-based compounds to be effective as therapeutic agents or biological probes, they often need to reach specific locations within a cell. nih.govnih.gov Targeted delivery strategies aim to enhance the concentration of a compound at its site of action, thereby increasing its efficacy and reducing off-target effects.

Several approaches can be envisioned for the targeted delivery of this compound or its derivatives:

Conjugation to Targeting Ligands: The pteridinone can be chemically linked to molecules that bind to specific cell surface receptors, such as peptides or antibodies. nih.govnih.gov

Encapsulation in Nanoparticles: The compound can be encapsulated within nanoparticles, such as liposomes or polymeric micelles, which can be surface-functionalized with targeting moieties.

Prodrug Strategies: The pteridinone can be modified into an inactive prodrug that is activated only at the target site by specific enzymes or environmental conditions.

These strategies could be particularly relevant for delivering pteridinone-based fluorescent probes for imaging specific organelles or for the targeted release of a pteridinone-based drug. researchgate.net

Unexplored Avenues in the Chemical Biology and Synthetic Exploitation of this compound

Despite the growing interest in pteridinone chemistry, there are still many unexplored avenues for research, particularly concerning the specific compound this compound.

Table 2: Unexplored Research Avenues for this compound

| Research Area | Potential Focus | Rationale |

| Medicinal Chemistry | Exploration of a wider range of biological targets. | The pteridinone scaffold is present in inhibitors of various enzymes, and the nitrophenyl group could confer novel activities. nih.govmdpi.comrsc.orgrsc.orgresearchgate.net |

| Photochemistry | Investigation of photochemical reactions and applications in photodynamic therapy. | The combination of the pteridinone and nitrophenyl groups may lead to interesting photochemical reactivity. |

| Materials Science | Development of conductive polymers or metal-organic frameworks (MOFs). | The electronic properties and coordination ability of the molecule make it a candidate for these advanced materials. |

| Synthetic Methodology | Development of novel and more efficient synthetic routes to this compound and its derivatives. | Improved synthetic methods would facilitate access to a wider range of analogues for further study. whiterose.ac.uk |

| Chemical Biology | Use as a chemical probe to study biological processes. | The fluorescent properties could be exploited to develop probes for cellular imaging and to study enzyme activity. |

The continued exploration of the fundamental chemistry and biological properties of this compound is likely to uncover new and exciting applications in the years to come.

Q & A

Q. What are the recommended synthetic routes for 2-(4-nitrophenyl)-4(1H)-pteridinone, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of nitroaryl-substituted pteridinones typically involves coupling reactions between pre-functionalized aryl halides and pteridinone precursors. For example, Suzuki-Miyaura cross-coupling could be employed using 4-nitrophenylboronic acid and a halogenated 4(1H)-pteridinone derivative (e.g., 2-chloro-4(1H)-pteridinone) under palladium catalysis . Optimization includes testing solvents (DMF or THF), bases (K₂CO₃), and temperatures (80–100°C). Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) ensures purity ≥95% .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the nitro group and tautomeric form (1H vs. 3H) by comparing chemical shifts to analogous compounds (e.g., 6-methyl-4(1H)-pteridinone δ 8.2–8.5 ppm for aromatic protons) .

- IR Spectroscopy : Detect carbonyl (C=O) stretching (~1650 cm⁻¹) and nitro (NO₂) asymmetric/symmetric vibrations (~1520 and 1340 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns against databases like the EPA/NIH Mass Spectral Library .

Q. How does the nitro group influence the solubility and crystallinity of 4(1H)-pteridinone derivatives?

- Methodological Answer : The electron-withdrawing nitro group reduces solubility in polar solvents (e.g., water) due to increased hydrophobicity but enhances crystallinity by promoting π-π stacking and dipole interactions. Solubility testing in DMSO, ethanol, and aqueous buffers (pH 1–13) can quantify these effects. X-ray crystallography of related compounds (e.g., 6,7-dimethyl-4(1H)-pteridinone) shows planar structures stabilized by intramolecular hydrogen bonds .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of the 4-nitrophenyl substituent on the reactivity of the pteridinone core?

- Methodological Answer : The nitro group’s electron-withdrawing nature deactivates the pteridinone ring, reducing nucleophilic substitution rates at adjacent positions. Density Functional Theory (DFT) calculations can map electron density distribution, revealing reduced HOMO-LUMO gaps compared to methyl- or hydroxy-substituted analogs . Experimental validation includes kinetic studies of bromination or nitration reactions, comparing rates to unsubstituted 4(1H)-pteridinone .

Q. How can computational modeling predict the tautomeric equilibrium of this compound in different solvent systems?

- Methodological Answer : Tautomerism between 1H and 3H forms is solvent-dependent. Use Gaussian or ORCA software to calculate Gibbs free energy differences in solvents (water, DMSO) via implicit solvation models (e.g., PCM). Compare with experimental NMR data in deuterated solvents (e.g., D₂O vs. DMSO-d₆). For example, 2-amino-4(1H)-pteridinone shows a 70:30 equilibrium in DMSO .

Q. What experimental approaches reconcile conflicting reports on the biological activity of nitroaryl-substituted pteridinones?

- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. inactive) may arise from impurities or assay conditions. Standardize protocols by:

- Purity Control : HPLC (C18 column, 0.1% TFA/ACN gradient) to ensure ≥98% purity .

- Orthogonal Assays : Combine MIC testing with enzyme inhibition assays (e.g., dihydrofolate reductase) to confirm target specificity .

- Solvent Effects : Test activity in DMSO vs. aqueous buffers to rule out solvent interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.